Sodium 1,4-diisobutyl sulfosuccinate
CAS No.: 127-39-9
Cat. No.: VC21007421
Molecular Formula: C12H22NaO7S
Molecular Weight: 333.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127-39-9 |
---|---|
Molecular Formula | C12H22NaO7S |
Molecular Weight | 333.36 g/mol |
IUPAC Name | sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate |
Standard InChI | InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17); |
Standard InChI Key | FXZAUBIBKADOBA-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
SMILES | CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES | CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na] |
Chemical Identity and Structure
Sodium 1,4-diisobutyl sulfosuccinate (CAS 127-39-9) belongs to the class of sulfosuccinate esters. Its molecular structure consists of two isobutyl groups esterified to a sulfonated succinic acid backbone, with a sodium counterion. This arrangement gives the compound its characteristic surfactant properties.
Basic Chemical Information
Property | Value |
---|---|
CAS Number | 127-39-9 |
Molecular Formula | C12H22NaO7S |
Molecular Weight | 333.36 g/mol |
IUPAC Name | sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate |
InChI Key | FXZAUBIBKADOBA-UHFFFAOYSA-N |
Physical Description | Liquid |
Pictograms | Irritant |
The compound's compact branched structure enhances its solubility in nonpolar media, making it particularly effective in stabilizing emulsions and reducing surface tension at interfaces.
Physical and Chemical Properties
Sodium 1,4-diisobutyl sulfosuccinate exhibits distinctive physicochemical properties that contribute to its effectiveness in various applications. These properties, detailed in Table 2, highlight its behavior under different conditions.
Physicochemical Characteristics
Property | Value |
---|---|
Boiling Point | 229°C (at 101,325 Pa) |
Density | 1.299 (at 20°C) |
Vapor Pressure | 0.28 Pa at 20°C |
Refractive Index | n20/D 1.371 |
Water Solubility | 500 g/L at 20°C |
LogP | -3.326 at 20°C |
The high water solubility (500 g/L at 20°C) demonstrates its effectiveness as a surfactant in aqueous systems, while its negative LogP value indicates hydrophilic character .
Synthesis and Preparation Methods
The industrial production of sodium 1,4-diisobutyl sulfosuccinate involves well-established chemical processes that have been optimized for commercial manufacturing.
Synthetic Routes
The synthesis of this compound involves two principal steps:
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Esterification: Maleic acid or maleic anhydride reacts with isobutanol in the presence of a catalyst (typically p-toluenesulfonic acid) to form the diester.
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Sulfonation: The resulting diester undergoes sulfonation with sodium bisulfite to produce the final product.
Optimized Industrial Production
Modern industrial methods have improved the efficiency of this synthesis process. Research indicates that the optimal reaction conditions include:
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Molar ratio of 1:2.10-2.20 (maleic anhydride:isobutanol)
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Temperature of approximately 140°C for esterification
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Reaction time of 10-30 minutes followed by 60-120 minutes insulation
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Cooling to 20-80°C and neutralization to pH 7±0.5
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Sulfonation at 103±2°C without phase transfer catalysts
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Normal pressure conditions with SO₂ recovery through simple tail gas absorption
This optimized process significantly reduces isobutanol consumption (by approximately one-third) and minimizes environmental impact through efficient recycling of waste materials .
Chemical Reactivity
Sodium 1,4-diisobutyl sulfosuccinate displays characteristic reactivity patterns that inform its applications and handling requirements.
Types of Reactions
The compound primarily undergoes:
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Substitution reactions: Due to the presence of the sulfonate group, it readily reacts with nucleophiles such as hydroxide ions or amines.
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Hydrolysis reactions: Under acidic or basic conditions, the ester bonds can break down, leading to the formation of maleic acid and isobutanol.
These reaction pathways are significant for understanding both the stability of formulations containing this compound and its potential degradation in environmental and biological systems.
Applications and Uses
The versatile properties of sodium 1,4-diisobutyl sulfosuccinate have led to its adoption across multiple industries and application domains.
Industrial Applications
Industry | Application | Function |
---|---|---|
Coatings and Paints | Paint formulations | Emulsion stabilizer, particle size reducer |
Agrochemicals | Pesticide formulations | Wetting agent, dispersant |
Polymer Industry | Polymer synthesis | Surfactant, emulsifier |
Detergents | Cleaning products | Surfactant, wetting agent |
Textiles | Processing aids | Dispersant, wetting agent |
Petroleum | Oil recovery | Demulsifier |
Research involving coatings demonstrated that this compound improved the stability of emulsions used in paint formulations, reduced particle size, and enhanced dispersion, leading to improved application properties .
Pharmaceutical Applications
In pharmaceutical contexts, sodium 1,4-diisobutyl sulfosuccinate (and related sulfosuccinates) serves as:
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A stool softener, acting through increased water absorption in the intestines
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A wetting agent to enhance the solubility and bioavailability of poorly soluble drugs
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A component in drug formulations to improve deliverability
Mechanism of Action
The functionality of sodium 1,4-diisobutyl sulfosuccinate derives from its amphiphilic structure, which creates distinct effects at interfaces.
Surfactant Behavior
The compound exerts its effects by reducing the surface tension of aqueous solutions. This action occurs through the alignment of the hydrophobic (isobutyl chains) and hydrophilic (sulfonate group) parts of the molecule at the interface, leading to the formation of micelles. These micelles encapsulate hydrophobic substances, enhancing their solubility in water.
In demulsification applications, research has demonstrated that the compound can effectively break oil-in-water emulsions. Studies examining its demulsification efficiency found that it could achieve >90% efficiency in separating emulsified oil droplets under optimized conditions .
Research Findings on Demulsification Performance
Recent investigations have explored the effectiveness of sulfosuccinates in demulsifying oil-water emulsions, with particular relevance to environmental remediation and industrial processing.
Experimental Results
A systematic study employing Response Surface Methodology (RSM) evaluated the performance of dioctyl sodium sulfosuccinate (a related compound) in demulsifying weathered oil emulsions. Key findings included:
Experimental Parameters | Results |
---|---|
Optimal surfactant concentration | 800-900 mg/L |
Optimal oil concentration | 1750-2500 mg/L |
Optimal shaking time | 13 minutes |
TEPH reduction | From >500 mg/L to <10 mg/L |
Demulsification efficiency | >90% |
The research demonstrated that the critical micelle concentration (CMC) for effective oil-water demulsification was approximately 900 mg/L, beyond which improvements in efficiency became insignificant .
Classification Element | Details |
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Signal Word | Danger |
Hazard Statements | H315: Causes skin irritation H318: Causes serious eye damage |
Precautionary Statements | P264: Wash hands thoroughly after handling P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P310: Immediately call a POISON CENTER or doctor/physician |
These classifications underscore the importance of appropriate handling procedures to minimize risks associated with this compound .
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